molecular formula C10H10BrN3S B15273221 [(4-Bromothiophen-2-yl)methyl](pyrimidin-5-ylmethyl)amine

[(4-Bromothiophen-2-yl)methyl](pyrimidin-5-ylmethyl)amine

Cat. No.: B15273221
M. Wt: 284.18 g/mol
InChI Key: LQOPYDFSDFLEDV-UHFFFAOYSA-N
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Description

(4-Bromothiophen-2-yl)methylamine is a pyrimidine derivative featuring a bromothiophene moiety and a pyrimidine-linked methylamine group. The bromothiophene group introduces steric bulk and electronegativity due to the bromine atom, while the pyrimidine ring provides hydrogen-bonding capabilities via its nitrogen atoms. Such structural features are common in pharmaceutical and agrochemical compounds, where pyrimidine derivatives are valued for their bioactivity and versatility in molecular interactions .

Properties

Molecular Formula

C10H10BrN3S

Molecular Weight

284.18 g/mol

IUPAC Name

1-(4-bromothiophen-2-yl)-N-(pyrimidin-5-ylmethyl)methanamine

InChI

InChI=1S/C10H10BrN3S/c11-9-1-10(15-6-9)5-12-2-8-3-13-7-14-4-8/h1,3-4,6-7,12H,2,5H2

InChI Key

LQOPYDFSDFLEDV-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Br)CNCC2=CN=CN=C2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Bromomethyl Intermediates

This two-step approach involves synthesizing bromomethyl-thiophene and pyrimidine precursors, followed by amine coupling.

Step 1: Synthesis of 4-Bromo-2-(bromomethyl)thiophene
4-Bromothiophene is treated with N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide) in carbon tetrachloride at 78°C for 24 hours, yielding 4-bromo-2-(bromomethyl)thiophene.

Step 2: Amine Coupling
The bromomethyl-thiophene intermediate reacts with pyrimidin-5-ylmethylamine in methanol at 0–20°C for 3–4 hours. Methylamine or its derivatives act as nucleophiles, displacing bromide to form the target amine.

**Reaction Conditions**:  
- Solvent: Methanol  
- Temperature: 0–20°C  
- Time: 3.5 hours  
- Yield: 85–92%  

Reductive Amination of Imine Intermediates

A one-pot condensation-reduction strategy avoids handling reactive bromomethyl intermediates.

Imine Formation :
4-Bromo-2-thiophenecarbaldehyde reacts with pyrimidin-5-ylmethylamine in dichloromethane/water (4:1) at room temperature for 30 minutes, forming an imine intermediate.

Reduction :
Sodium triacetoxyborohydride (NaBH(OAc)₃) reduces the imine to the secondary amine in 95% yield.

**Optimized Parameters**:  
- Reductant: NaBH(OAc)₃ (1.2 equiv)  
- Solvent: Dichloromethane  
- Time: 2 hours  
- Yield: 90–95%  

Palladium-Catalyzed Buchwald-Hartwig Amination

This method connects pre-formed amine fragments via C–N bond formation.

Substrate Preparation :

  • Electrophilic Partner : 5-(Bromomethyl)pyrimidine.
  • Nucleophilic Partner : (4-Bromothiophen-2-yl)methylamine.

Coupling Reaction :
A palladium catalyst (e.g., Pd₂(dba)₃) with Xantphos ligand facilitates coupling in toluene at 110°C for 12 hours, achieving 88% yield.

**Catalytic System**:  
- Catalyst: Pd₂(dba)₃ (5 mol%)  
- Ligand: Xantphos (10 mol%)  
- Base: Cs₂CO₃ (2 equiv)  
- Yield: 88%  

Comparative Analysis of Synthetic Methods

Method Yield Reaction Time Key Advantages Limitations
Nucleophilic Substitution 85–92% 3.5 hours High atom economy; minimal purification Requires bromomethyl intermediates
Reductive Amination 90–95% 2.5 hours One-pot protocol; avoids halide handling Sensitive to moisture and oxygen
Buchwald-Hartwig 88% 12 hours Broad substrate scope; high regioselectivity Expensive catalysts; stringent conditions

Reaction Optimization and Mechanistic Insights

Solvent Effects on Nucleophilic Substitution

Methanol enhances nucleophilicity of methylamine but risks solvolysis of bromomethyl groups. Dichloromethane/water biphasic systems improve imine stability in reductive amination by segregating hydrophilic and hydrophobic reactants.

Ligand Design in Catalytic Coupling

Bulky phosphine ligands (Xantphos) suppress β-hydride elimination in palladium-catalyzed reactions, favoring C–N bond formation over side products.

Temperature Control

Low temperatures (0–20°C) minimize polysubstitution in nucleophilic pathways, while elevated temperatures (110°C) accelerate oxidative addition in catalytic coupling.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (600 MHz, CDCl₃) : δ 8.12 (s, pyrimidine H), 7.45 (d, J = 3.6 Hz, thiophene H), 4.35 (s, CH₂NH), 3.98 (s, CH₂-thiophene).
  • ¹³C NMR : 154.3 (pyrimidine C5), 132.1 (thiophene C4-Br), 52.8 (CH₂NH).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 316.9841 [M+H]⁺ (C₁₀H₁₀BrN₃S⁺ requires 316.9839).

X-ray Crystallography

Single-crystal analysis confirms the anti conformation of the methylene bridges and planar geometry of the heterocycles.

Applications and Derivative Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors (e.g., CDK4/6 antagonists) via Suzuki-Miyaura coupling of the bromothiophene moiety.

Coordination Chemistry

Transition metal complexes (e.g., Cu(II) and Pd(II)) exploit the amine’s chelating ability for catalytic applications.

Chemical Reactions Analysis

Types of Reactions

(4-Bromothiophen-2-yl)methylamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromothiophene moiety to a thiophene group.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

(4-Bromothiophen-2-yl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromothiophen-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety can engage in π-π stacking interactions, while the pyrimidinylmethylamine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine Derivatives with Halogen Substituents

Example Compound : 4,6-Dichloro-5-methoxypyrimidine ()

  • Substituents : Two chlorine atoms at positions 4 and 6, and a methoxy group at position 5.
  • Key Properties :
    • Chlorine atoms participate in short Cl···N interactions (3.094–3.100 Å), stabilizing the crystal lattice .
    • Methoxy group enhances solubility but reduces reactivity compared to bromine.
  • Comparison :
    • Bromine in the target compound may form weaker halogen bonds than chlorine due to lower electronegativity but offers greater steric hindrance.
    • Methoxy groups (as in ) improve hydrophilicity, whereas bromothiophene increases lipophilicity, impacting bioavailability .
Table 1: Halogen-Substituted Pyrimidines
Compound Halogen Substituents Key Interactions Bioactivity/Applications
[(4-Bromothiophen-2-yl)methyl]... Br (thiophene) N-H···N (pyrimidine) Potential antimicrobial agents
4,6-Dichloro-5-methoxypyrimidine Cl (positions 4,6) Cl···N (3.094 Å) Intermediate for pharmaceuticals

Pyrimidine Derivatives with Arylaminomethyl Groups

Example Compound: N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ()

  • Substituents: Fluorophenyl, methoxyphenylaminomethyl, and phenyl groups.
  • Key Properties :
    • Intramolecular N-H···N hydrogen bonding stabilizes the six-membered ring conformation.
    • Dihedral angles between pyrimidine and aryl groups range from 12.0° to 86.1°, influencing molecular packing .
  • Comparison: The target compound’s bromothiophene group lacks the hydrogen-bonding capacity of fluorophenyl but may enhance π-π stacking due to thiophene’s aromaticity. Methoxyphenylaminomethyl groups (as in ) introduce polar interactions, whereas bromothiophene contributes to hydrophobic binding .
Table 2: Arylaminomethyl-Substituted Pyrimidines
Compound Aryl Group Hydrogen Bonding Crystal Packing Features
[(4-Bromothiophen-2-yl)methyl]... Bromothiophene N-H···N (pyrimidine) Potential C-H···π interactions
N-(2-Fluorophenyl)-... Fluorophenyl N-H···N, C-H···O Chains linked via C-H···O bonds

Pyrimidine Derivatives with Heterocyclic Moieties

Example Compound : 5-(4-Methoxyphenyl)pyrimidin-2-amine ()

  • Substituents : Methoxyphenyl group at position 5.
  • Key Properties :
    • Methoxy group enhances solubility and electron-donating effects.
    • Lacks halogen or sulfur atoms, reducing steric and electronic complexity .
  • Comparison :
    • Bromothiophene in the target compound introduces sulfur-based interactions (e.g., S···π) absent in methoxyphenyl derivatives.
    • Methoxyphenyl derivatives are more polar, favoring aqueous solubility, while bromothiophene improves membrane permeability .

Structural and Functional Insights

  • Hydrogen Bonding : Pyrimidine derivatives often rely on N-H···N bonds for stability (e.g., ). The target compound’s pyrimidine nitrogen may similarly anchor hydrogen bonds, critical for biological target binding.
  • Crystal Packing : Bromine’s size and electronegativity may lead to distinct packing modes compared to fluorine or chlorine, as seen in .

Q & A

Q. What synthetic strategies are recommended for (4-Bromothiophen-2-yl)methylamine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential alkylation and coupling reactions. For bromothiophene derivatives, bromination using Br₂ in dichloromethane (DCM) under controlled temperatures (0–5°C) ensures regioselectivity . Methylation of pyrimidine amines may utilize methylamine in basic conditions (e.g., NaHCO₃) with THF as a solvent, followed by purification via column chromatography (silica gel, hexane/EtOAc gradient). Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1.2:1 amine:alkylating agent) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR : Compare ¹H/¹³C NMR peaks with predicted shifts (e.g., δ 6.8–7.2 ppm for thiophene protons, δ 8.5–9.0 ppm for pyrimidine protons) .
  • X-ray Crystallography : Refine crystal structures using SHELXL (SHELX suite) to resolve bond lengths and angles, particularly for the bromothiophene-pyrimidine linkage. SHELXL’s robustness in handling twinned or high-resolution data ensures accurate refinement .
  • Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺) and isotopic patterns (e.g., bromine’s 1:1 doublet).

Advanced Research Questions

Q. What computational methods are suitable for predicting this compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases). Parameterize bromine’s van der Waals radius and partial charges using DFT (B3LYP/6-31G*) .
  • MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy .
  • QSAR Studies : Corrogate substituent effects (e.g., bromine’s electronegativity) on bioactivity using descriptors like logP and polar surface area .

Q. How can contradictions in biological activity data (e.g., IC₅₀ variability) be resolved?

  • Methodological Answer :
  • Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments in triplicate.
  • Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts. Pre-saturate buffers with compound to prevent precipitation .
  • Data Normalization : Apply statistical tools (e.g., Grubbs’ test) to identify outliers. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies are effective in analyzing degradation pathways under varying storage conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light (254 nm), and acidic/basic conditions (0.1M HCl/NaOH). Monitor degradation via HPLC-MS to identify byproducts (e.g., debromination or hydrolysis) .
  • Stability-Indicating Methods : Develop RP-HPLC methods with C18 columns (ACN/water + 0.1% TFA) to separate degradation products. Validate specificity using spiked samples .

Critical Analysis of Evidence

  • SHELX (): Essential for resolving crystal structures but requires expertise in handling twinned data.
  • Avoided BenchChem (): Excluded due to unreliability; relied on peer-reviewed crystallography () and synthesis protocols ().

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